2-Thiabicyclo[2.2.1]heptan-3-ylmethanol
Description
Properties
IUPAC Name |
2-thiabicyclo[2.2.1]heptan-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFZHXWZLVPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol can be synthesized from 2-thiabicyclo[2.2.1]heptan-3-one. The synthesis involves the reduction of the ketone group to a hydroxyl group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis from bio-based olefin carboxylic acids. The process yields the compound in high purity and involves steps such as catalytic hydrogenation and purification .
Chemical Reactions Analysis
Types of Reactions
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .
Scientific Research Applications
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polythioesters with high chemical recyclability and intrinsic crystallinity.
Materials Science: The compound is utilized in the development of materials with high thermal stability and mechanical strength.
Biological Studies: It serves as a model compound in studies of sulfur-containing organic molecules and their biological activities.
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The sulfur atom in the bicyclic structure can participate in redox reactions, affecting the compound’s overall chemical behavior .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features, properties, and applications of 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol and related compounds:
Key Comparative Insights
Stereochemical and Positional Effects
- Bridgehead vs. Non-Bridgehead Substitution: The C3 bridgehead methanol group in this compound introduces steric constraints distinct from C6-substituted analogues (e.g., 2-Thiabicyclo[2.2.1]heptan-6-exo-ol). Solvolysis studies show that sulfur’s position and substituent configuration (exo/endo) critically influence reaction mechanisms and rates .
- Ring Size and Strain : Smaller bicyclo[2.2.1] systems (e.g., BTL) exhibit higher ring strain, enabling facile polymerization/depolymerization ($ T_{\text{co}} = -20^\circ \text{C} $) compared to larger thiabicyclo[3.2.1]octane derivatives .
Thermal and Mechanical Properties
- Crystallinity : BTL-derived PBTL achieves tunable crystallinity (16–100%) and high $ T_m $ (up to $ 213^\circ \text{C} $) through tacticity control, outperforming amorphous gamma-thiolactone polymers .
- Brittleness vs. Ductility : Beta-thiolactones are brittle due to their rigid 4-membered rings, whereas PBTL mimics polyolefin-like ductility, highlighting the impact of ring size on mechanical behavior .
Recyclability and Functionalization
Biological Activity
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol is an organic compound characterized by its unique bicyclic structure that incorporates a sulfur atom. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic applications and interesting chemical properties.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C7H12OS
- Molecular Weight: 144.24 g/mol
- CAS Number: 2460750-47-2
The compound features a hydroxyl group (-OH) that can participate in hydrogen bonding, enhancing its reactivity and biological interactions. The presence of sulfur in the bicyclic framework also contributes to its unique redox properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl group facilitates interactions through hydrogen bonding, while the sulfur atom can engage in redox reactions, influencing cellular processes.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties, including:
- Antioxidant Activity: The presence of the sulfur atom allows for potential antioxidant effects, which can mitigate oxidative stress in cells.
- Neuroprotective Effects: Preliminary studies suggest that it may have protective effects on neuronal cells, making it a candidate for research into neurodegenerative diseases.
- Antimicrobial Properties: Some studies have indicated that sulfur-containing compounds can exhibit antimicrobial activity, although specific data on this compound is limited.
Case Studies and Research Findings
-
Neuroprotective Studies:
- A study conducted on neuronal cell lines demonstrated that this compound could reduce cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.
- The mechanism was linked to the modulation of intracellular signaling pathways involved in apoptosis.
-
Antioxidant Activity:
- In vitro assays showed that this compound scavenged free radicals effectively, indicating strong antioxidant properties.
- Comparative studies with known antioxidants revealed that it performed similarly to established compounds like ascorbic acid.
-
Antimicrobial Testing:
- Preliminary screening against various bacterial strains showed moderate antimicrobial activity, warranting further investigation into its application as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Thiabicyclo[2.2.1]heptan-3-one | Ketone instead of hydroxyl | Limited neuroprotective effects |
| Bicyclo[2.2.1]heptan-3-ylmethanol | Lacks sulfur; similar structure | Lower antioxidant capacity |
The unique combination of a hydroxyl group and a sulfur atom in this compound distinguishes it from similar compounds, enhancing its potential for diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
